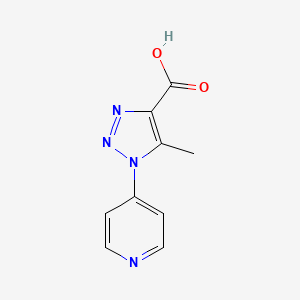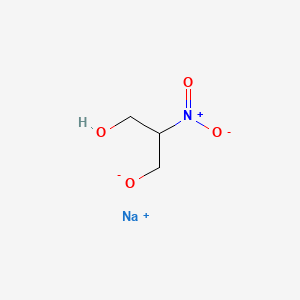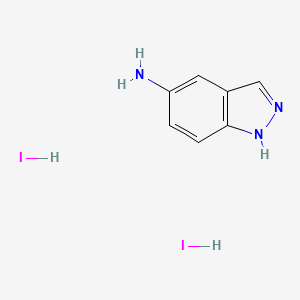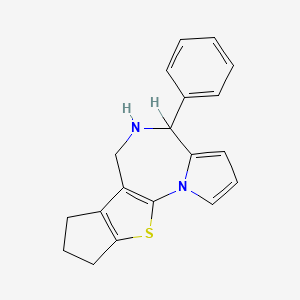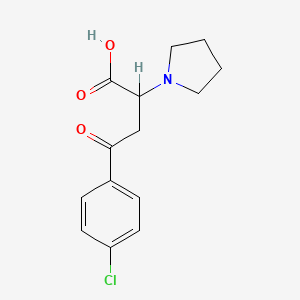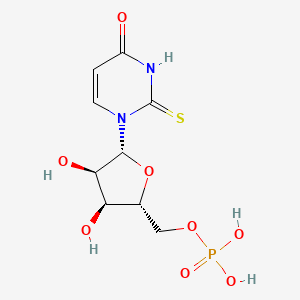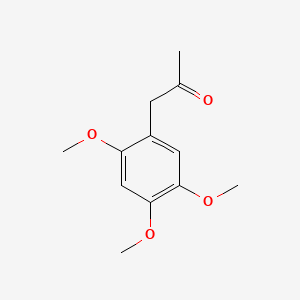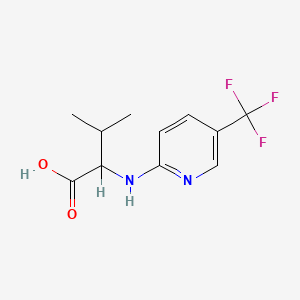
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butyric acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the Balz-Schiemann reaction, where an amino group on the pyridine is replaced with a fluorine atom.
Attachment of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a series of reactions involving the formation of an amide bond between the pyridine derivative and a butyric acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
科学的研究の応用
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and butyric acid derivatives . Examples include:
2-Fluoro-3-methylpyridine: A fluorinated pyridine with similar reactivity and applications.
Trifluoromethylpyridine derivatives: Compounds with trifluoromethyl groups attached to different positions on the pyridine ring.
Uniqueness
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid is unique due to its specific combination of a trifluoromethyl-substituted pyridine ring and a butyric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
3-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-6(2)9(10(17)18)16-8-4-3-7(5-15-8)11(12,13)14/h3-6,9H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFIHQUDURXWQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389288 |
Source


|
| Record name | 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028251-32-2 |
Source


|
| Record name | 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)
